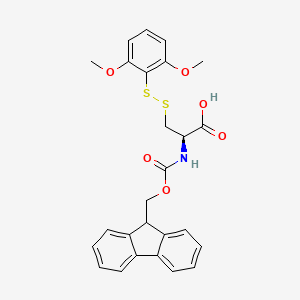
Fmoc-L-Cys(S-DMP)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-Cys(S-DMP)-OH: is a derivative of the amino acid cysteine, where the thiol group is protected by a dimethylpropanesulfonyl (DMP) group. The compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, to protect the thiol group of cysteine from unwanted reactions during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Cys(S-DMP)-OH typically involves the protection of the thiol group of cysteine with the dimethylpropanesulfonyl group, followed by the attachment of the 9-fluorenylmethoxycarbonyl (Fmoc) group to the amino group. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and deprotection steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions:
Oxidation: The thiol group of cysteine can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The protected thiol group can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Alkyl halides or acyl chlorides in the presence of base catalysts.
Major Products Formed:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Functionalized cysteine derivatives.
科学研究应用
Chemistry: Fmoc-L-Cys(S-DMP)-OH is widely used in the synthesis of complex peptides and proteins, particularly those containing multiple cysteine residues. The protection of the thiol group allows for selective deprotection and subsequent formation of disulfide bonds.
Biology: In biological research, this compound is used to study protein folding and stability, as well as to investigate the role of cysteine residues in enzymatic activity and protein-protein interactions.
Medicine: The compound is used in the development of peptide-based therapeutics, including enzyme inhibitors and antimicrobial peptides. The protection of the thiol group is crucial for maintaining the stability and activity of these therapeutic peptides.
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents. The compound’s stability and ease of handling make it a valuable tool in industrial peptide synthesis.
作用机制
The primary mechanism of action of Fmoc-L-Cys(S-DMP)-OH involves the protection of the thiol group of cysteine, preventing unwanted side reactions during peptide synthesis. The dimethylpropanesulfonyl group provides steric hindrance and electronic stabilization, ensuring the thiol group remains protected until it is selectively deprotected under specific conditions. The Fmoc group protects the amino group, allowing for sequential peptide bond formation.
相似化合物的比较
Fmoc-L-Cys(Trt)-OH: Cysteine protected with a trityl group.
Fmoc-L-Cys(Acm)-OH: Cysteine protected with an acetamidomethyl group.
Fmoc-L-Cys(StBu)-OH: Cysteine protected with a tert-butylthio group.
Uniqueness: Fmoc-L-Cys(S-DMP)-OH offers a unique combination of steric and electronic protection for the thiol group, making it particularly suitable for the synthesis of peptides with multiple cysteine residues. The dimethylpropanesulfonyl group provides a balance between stability and ease of deprotection, which is not always achievable with other protecting groups.
属性
IUPAC Name |
(2R)-3-[(2,6-dimethoxyphenyl)disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6S2/c1-31-22-12-7-13-23(32-2)24(22)35-34-15-21(25(28)29)27-26(30)33-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-13,20-21H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTHFLRLDQLVNK-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)SSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)SSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
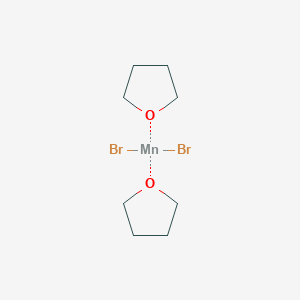
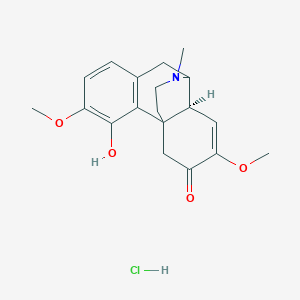

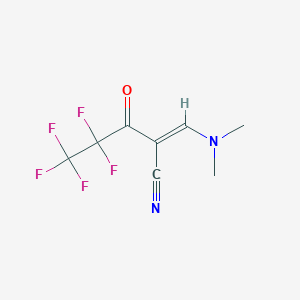
![1,3-dimethyl-2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid;hydrate](/img/structure/B6308491.png)

![2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene](/img/structure/B6308503.png)
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%](/img/structure/B6308504.png)
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%,](/img/structure/B6308518.png)
![[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate](/img/structure/B6308525.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate](/img/structure/B6308526.png)
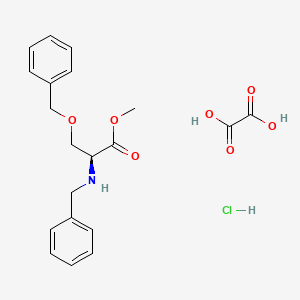
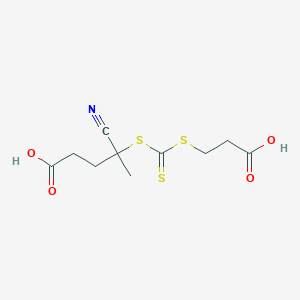
![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride](/img/structure/B6308553.png)
